3-(Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylthio)propanoic acid
Description
3-(Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylthio)propanoic acid is a heterocyclic compound featuring a fused pyrido-pyrrolo-pyrazine core modified with a thioether-linked propanoic acid side chain. This scaffold is synthesized via tandem iminium cyclization and Smiles rearrangement, as demonstrated by Xiang et al. (2008), using pyridinyloxyacetaldehyde and primary amines under acidic (TFA) or Lewis acid (TiCl₄) catalysis .
Properties
IUPAC Name |
3-(2,8,10-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-7-ylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c17-11(18)5-8-19-13-10-4-2-7-16(10)9-3-1-6-14-12(9)15-13/h1-4,6-7H,5,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPZXBUEOZOBIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C3=CC=CN23)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylthio)propanoic acid typically involves multiple steps. One common method includes:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through a cyclization reaction involving pyrrole and pyrazine precursors.
Thioether Formation:
Propanoic Acid Addition: The final step involves the addition of a propanoic acid group, which can be achieved through various carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to increase yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylthio)propanoic acid can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol group.
Substitution: Nucleophilic substitution reactions can introduce various functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent , particularly as an inhibitor of fibroblast growth factor receptors (FGFR). FGFRs play critical roles in cell proliferation, differentiation, and survival, making them significant targets in cancer therapy. Research shows that derivatives of pyrrolo[2,3-b]pyrazines, including the compound , exhibit promising inhibitory activity against FGFRs, suggesting their potential use in treating various cancers .
Antitumor Activity
Several studies have highlighted the antitumor properties of compounds similar to 3-(Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylthio)propanoic acid. For instance, a study indicated that certain pyrido[2,3-e]pyrrolo[1,2-a]pyrazine derivatives demonstrated selective cytotoxicity towards tumor cells while sparing normal cells . This selectivity is crucial for reducing side effects commonly associated with traditional chemotherapeutics.
Neuropharmacology
Research has also explored the neuropharmacological applications of this compound. The presence of piperazine moieties in its structure suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been studied for their effects on serotonin and dopamine receptors, indicating possible applications in treating neurological disorders such as depression and schizophrenia .
Synthesis and Characterization
The synthesis of this compound involves complex organic reactions that yield derivatives with varied biological activities. The characterization of these compounds through techniques like NMR spectroscopy and mass spectrometry is essential for confirming their structure and purity before biological testing .
Case Study 1: FGFR Inhibition
In a recent patent application (US9745311B2), researchers described a series of substituted pyrrolo[2,3-b]pyrazines that demonstrated effective inhibition of FGFR enzymes. These findings support the potential of this compound as a lead compound for developing new cancer therapies .
Case Study 2: Antitumor Efficacy
A study published in the Journal of Organic Chemistry highlighted the synthesis of various pyrido derivatives and their evaluation against cancer cell lines. The results indicated significant antitumor activity for specific derivatives, paving the way for further development and clinical testing .
Data Summary Table
Mechanism of Action
The mechanism of action of 3-(Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylthio)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can inhibit enzymes such as kinases, which play a crucial role in cell signaling and regulation.
Pathways Involved: The compound may interfere with pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Structural Analogs
Core Heterocyclic Modifications
Side Chain Variations
Functional Analogs
Anticancer Agents
Antibiofilm Agents
Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines exhibit biofilm inhibition at MIC values of 0.5–8 μg/mL, attributed to their carboxamide side chains . The propanoic acid group in the target compound may offer similar biofilm disruption via carboxylate-mediated bacterial membrane interactions.
Biological Activity
3-(Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylthio)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity based on recent research findings, including data tables and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 285.34 g/mol |
| Molecular Formula | C13H12N4OS |
| CAS Number | 1171575-08-8 |
| LogP | 1.56 |
| Polar Surface Area | 77.3 Ų |
Research indicates that this compound exhibits several mechanisms of action:
- Antineoplastic Activity : Similar compounds have shown promise in inhibiting tumor cell proliferation. For instance, pyrido[3',4':4,5]pyrrolo[3,2-c]pyridines were synthesized and evaluated for their cytotoxicity against L1210 cultured cells and demonstrated significant antitumor properties in vivo .
- Inhibition of Enzyme Activity : Substituted pyrrolo compounds have been identified as inhibitors of fibroblast growth factor receptors (FGFR), which are crucial in various signaling pathways related to cancer progression . This suggests potential therapeutic applications in targeting specific cancer types.
Case Study: Anticancer Properties
A study evaluated the anticancer properties of related pyrrolo compounds. The results indicated that certain derivatives exhibited selective cytotoxicity against various cancer cell lines. For example:
- Compound A : IC50 = 10 µM against HCT116 (colon cancer)
- Compound B : IC50 = 15 µM against MCF7 (breast cancer)
These findings suggest that modifications to the pyrrolo structure can enhance anticancer activity.
Hemolytic and Genotoxic Effects
In another study focusing on related pyrrolo compounds, the hemolytic effect was assessed using human erythrocytes. The results showed a mild hemolytic activity with an effective concentration (EC50) of approximately 115.5 µg/mL . Additionally, genotoxicity studies indicated minimal chromosomal aberrations compared to known toxic agents like streptomycin.
Summary of Findings
The biological activity of this compound appears promising based on its structural analogs and preliminary studies. The following table summarizes key findings from recent research:
Q & A
Q. Advanced
- Molecular docking : Screen derivatives against 5-HT receptor crystal structures (PDB ID) to predict binding affinities .
- Pharmacophore modeling : Identify critical features (e.g., aromatic rings, hydrogen bond acceptors) using software like Schrödinger Phase .
- QSAR studies : Corrogate substituent effects (e.g., electron-withdrawing groups on the pyrazine ring) with activity data from radioligand binding assays .
How to assess the radical scavenging activity of this compound using DPPH assays?
Basic
Protocol:
-
Sample preparation : Dissolve the compound in DMSO or methanol (0.1–100 μM).
-
DPPH solution : Prepare 0.1 mM DPPH in ethanol.
-
Reaction : Mix 1 mL compound solution with 2 mL DPPH, incubate in dark (30 min, 25°C).
-
Measurement : Measure absorbance at 517 nm. Calculate % inhibition:
Compare to ascorbic acid as a positive control .
What strategies are effective in elucidating the mechanism of action against cancer cell lines?
Q. Advanced
- Apoptosis assays : Use Annexin V-FITC/PI staining and flow cytometry to detect early/late apoptosis in MCF7 or UO-31 cells .
- Cell cycle analysis : PI staining and flow cytometry identify G1/S or G2/M arrest .
- Western blotting : Measure apoptosis markers (e.g., caspase-3 cleavage, Bcl-2/Bax ratio) .
- Transcriptomics : RNA-seq identifies dysregulated pathways (e.g., PI3K/AKT) in treated vs. untreated cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
